molecular formula C10H8BrNO3 B1371891 Methyl 5-bromo-2-oxoindoline-7-carboxylate CAS No. 898747-32-5

Methyl 5-bromo-2-oxoindoline-7-carboxylate

Cat. No.: B1371891
CAS No.: 898747-32-5
M. Wt: 270.08 g/mol
InChI Key: IDAJCGPGSZBXCR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-bromo-2-oxoindoline-7-carboxylate typically involves the bromination of indoline derivatives followed by esterification. One common method involves the reaction of 5-bromoindoline-2,3-dione with methanol in the presence of a suitable catalyst to yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-bromo-2-oxoindoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 5-bromo-2-oxoindoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • Methyl 5-bromo-2-oxoindoline-3-carboxylate
  • Methyl 5-chloro-2-oxoindoline-7-carboxylate
  • Methyl 5-fluoro-2-oxoindoline-7-carboxylate

Uniqueness: Methyl 5-bromo-2-oxoindoline-7-carboxylate is unique due to the presence of the bromine atom at the 5-position, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

methyl 5-bromo-2-oxo-1,3-dihydroindole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3/c1-15-10(14)7-4-6(11)2-5-3-8(13)12-9(5)7/h2,4H,3H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDAJCGPGSZBXCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NC(=O)C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10646579
Record name Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-32-5
Record name Methyl 5-bromo-2,3-dihydro-2-oxo-1H-indole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898747-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 5-bromo-2-oxo-2,3-dihydro-1H-indole-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10646579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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